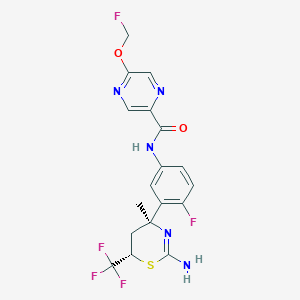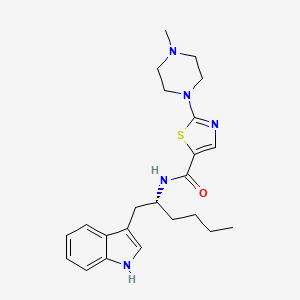
Minzasolmin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minzasolmin, also known by its development names DLX313 and UCB0599, is an experimental small-molecule drug developed for the treatment of Parkinson’s disease. It is designed to prevent the misfolding of α-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .
Méthodes De Préparation
Minzasolmin is synthesized through a series of chemical reactions involving the formation of its core structure, which includes an indole, a thiazole, and a piperazine moiety. The synthetic route typically involves:
Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which is a common structure in many biologically active compounds.
Formation of the Thiazole Moiety: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The final step involves coupling the indole, thiazole, and piperazine moieties to form the complete this compound molecule
Analyse Des Réactions Chimiques
Minzasolmin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the thiazole moiety, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, leading to the formation of substituted piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Applications De Recherche Scientifique
Minzasolmin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of indole, thiazole, and piperazine derivatives.
Biology: It is used to study the biological activity of small-molecule inhibitors of protein misfolding and aggregation.
Medicine: this compound is being investigated as a potential disease-modifying therapy for Parkinson’s disease. .
Industry: This compound is used in the development of new pharmaceuticals targeting neurodegenerative diseases
Mécanisme D'action
Minzasolmin exerts its effects by inhibiting the aggregation of α-synuclein. It interacts with the C-terminal domain of α-synuclein, preventing it from binding to membranes and oligomerizing. This inhibition reduces the formation of toxic α-synuclein aggregates, which are implicated in the pathogenesis of Parkinson’s disease. By increasing the flexibility of α-synuclein and impairing its embedding into the membrane, this compound promotes the release of soluble, non-toxic α-synuclein monomers .
Comparaison Avec Des Composés Similaires
Minzasolmin is unique compared to other α-synuclein aggregation inhibitors due to its optimized oral bioavailability and brain entry. Similar compounds include:
NPT-200-11: The racemic mixture from which this compound is derived.
SynuClean-D: A compound that inhibits α-synuclein aggregation through a different mechanism, targeting the early stages of aggregation.
This compound’s unique properties make it a promising candidate for the treatment of Parkinson’s disease and other synucleinopathies .
Propriétés
Numéro CAS |
1802518-92-8 |
|---|---|
Formule moléculaire |
C23H31N5OS |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1 |
Clé InChI |
GDFWCSZNQVAQGR-GOSISDBHSA-N |
SMILES isomérique |
CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
SMILES canonique |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


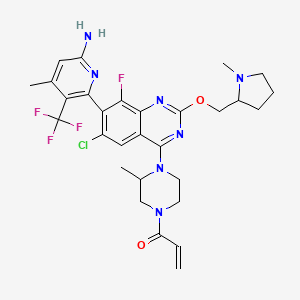
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
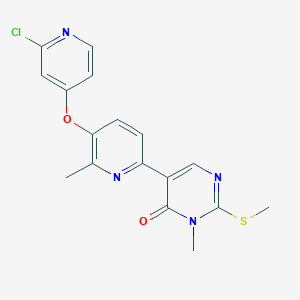
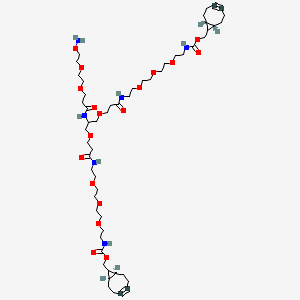
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
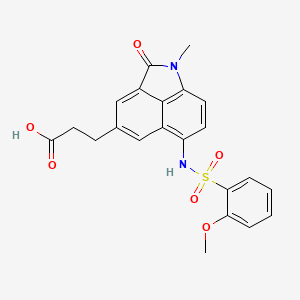
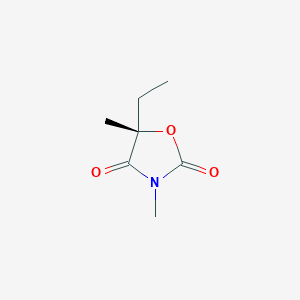

![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
